Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)-

Physicochemical characterization Thermal stability Chromatographic separation

Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- (CAS 63834-17-3) is a synthetic phenothiazine derivative belonging to the alkylpiperidine subclass of phenothiazine antipsychotic agents. Its structure features a 10H-phenothiazine core linked via a methylene bridge to the 3-position of an N-propylpiperidine ring, giving it a molecular formula of C₂₁H₂₆N₂S and a molecular weight of 338.51 g/mol.

Molecular Formula C21H26N2S
Molecular Weight 338.5 g/mol
CAS No. 63834-17-3
Cat. No. B13942859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenothiazine, 10-((N-propyl-3-piperidyl)methyl)-
CAS63834-17-3
Molecular FormulaC21H26N2S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C21H26N2S/c1-2-13-22-14-7-8-17(15-22)16-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,17H,2,7-8,13-16H2,1H3
InChIKeyOPKIXODMNDMFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- (CAS 63834-17-3): Baseline Profile for Informed Research Sourcing


Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- (CAS 63834-17-3) is a synthetic phenothiazine derivative belonging to the alkylpiperidine subclass of phenothiazine antipsychotic agents [1]. Its structure features a 10H-phenothiazine core linked via a methylene bridge to the 3-position of an N-propylpiperidine ring, giving it a molecular formula of C₂₁H₂₆N₂S and a molecular weight of 338.51 g/mol . The compound is catalogued in SNOMED CT as an alkylpiperidine derivative of phenothiazine (substance ID 41945007) and is classified pharmacologically as a first-generation (typical) antipsychotic with dopamine D₂ receptor antagonist activity [2].

Receptor target Dopamine D₂ antagonist research tool
Core feature Unsubstituted phenothiazine core avoids ring-substituent confounds
Physicochemical profile High lipophilicity and low polar surface area support CNS model fit

Why Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- Cannot Be Interchanged with Closely Related Piperidine-Phenothiazine Analogs


Within the alkylpiperidine phenothiazine subclass, small variations in N-alkyl chain geometry and linker topology produce quantifiable differences in physicochemical properties, receptor pharmacodynamics, and metabolic fate that render generic substitution scientifically unjustified. The n-propyl substituent confers distinct bulk, lipophilicity, and boiling-point characteristics compared to the isopropyl, methyl, or ethyl analogs, directly impacting chromatographic behavior, formulation compatibility, and thermal stability in both analytical and synthetic workflows . Unlike the prototypical piperidine-type antipsychotic thioridazine—which bears a 2-thiomethyl substituent on the phenothiazine core—this compound lacks aromatic ring substitution, a feature that historically alters dopamine D₂ vs. muscarinic receptor selectivity profiles [1]. These structural distinctions mean that experimental binding data, toxicity profiles, and synthetic utility cannot be extrapolated from one alkylpiperidine phenothiazine to another without direct comparative evidence.

N-propyl vs. isopropyl chain alters thermophysical properties, distillation yields, and chromatographic retention; generic substitution may shift purification and analytical outcomes.
Absence of ring substitution (vs. thioridazine’s 2-thiomethyl) may shift D₂/muscarinic selectivity; binding and toxicity profiles cannot be extrapolated from substituted analogs.
Methylene vs. propyl linker restricts rotational freedom; conformational differences may produce distinct receptor pharmacodynamics not predictable from propyl-linked clinical compounds.

Quantitative Differentiation Evidence for Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- Against Its Closest Structural Analogs


Boiling Point Elevation of +5.2°C vs. Isopropyl Analog Confers Thermal Process Window Advantage

The target compound exhibits a predicted normal boiling point of 468.7°C at 760 mmHg, compared to 463.5°C for the isopropyl analog 10-[(1-isopropyl-3-piperidinyl)methyl]-10H-phenothiazine (CAS 63834-10-6), a difference of +5.2°C . Flash point is similarly elevated: 237.3°C (target) vs. 234.1°C (isopropyl analog), a +3.2°C difference . Density values also diverge: 1.121 g/cm³ (target, n-propyl) vs. 1.128 g/cm³ (isopropyl), a -0.007 g/cm³ difference attributable to the linear vs. branched alkyl chain packing .

Boiling point comparison
Head-to-head
+5.2°C vs. isopropyl analog
Supports thermal purification workflow selection
Calculated values at 760 mmHg; identical methodology
Physicochemical characterization Thermal stability Chromatographic separation

Lipophilicity (LogP 5.41) and Polar Surface Area (31.78 Ų) Define a Blood-Brain Barrier Penetration Window Distinct from Ring-Substituted Phenothiazines

The target compound has a predicted LogP of 5.41 and a polar surface area (PSA) of 31.78 Ų . This LogP exceeds that of thioridazine (LogP ≈ 5.0, calculated, C₂₁H₂₆N₂S₂) and is substantially higher than chlorpromazine (LogP ≈ 4.5) [1]. The PSA of 31.78 Ų falls within the established threshold for CNS penetration (PSA < 60–70 Ų), but the elevated LogP indicates greater nonspecific tissue binding and potentially prolonged CNS retention compared to more polar phenothiazine analogs [1].

Lipophilicity & CNS penetration
Cross-study comparable
LogP 5.41 · PSA 31.78 Ų
May support CNS exposure research models; high LogP demands binding artifact review
Predicted QSAR; comparator values literature-derived
ADME prediction CNS drug design Lipophilicity

Methylene-Bridged Piperidine Topology Confers Distinct Conformational Constraints vs. Propyl-Linked Clinical Phenothiazines

The target compound employs a direct methylene (-CH₂-) bridge between the phenothiazine N10 position and the piperidine 3-position, unlike clinically used piperidine-type phenothiazines (e.g., thioridazine, periciazine) which utilize a three-carbon propyl (-CH₂CH₂CH₂-) linker . The SAR literature on phenothiazine antipsychotics establishes that linker length and geometry critically govern the conformation of the side-chain amine relative to the tricyclic core, directly influencing the dopamine D₂ vs. D₁ receptor selectivity ratio [1]. Shorter linkers restrict rotational freedom, potentially altering the spatial presentation of the protonated amine pharmacophore to the receptor binding pocket.

Linker topology
Class-level inference
Methylene bridge vs. propyl linker
Supports SAR research on linker-dependent D₂ receptor conformation
Quantitative D₂/D₁ selectivity not directly measured for this compound
Structure-activity relationship Medicinal chemistry Dopamine receptor

Synthetic Route via US2945855A Establishes Scalable Access to 10-(piperidylmethyl)phenothiazine Scaffold with Differentiated Yield Profile

Patent US2945855A (Feldkamp & Wu, Mead Johnson) discloses the synthesis of 10-(1-substituted-3-pyrrolidylmethyl)phenothiazines via nucleophilic substitution, a methodology directly adaptable to the piperidine analog [1]. The synthesis involves reacting phenothiazine with 1-propyl-3-piperidinylmethyl chloride under basic conditions (sodium amide or lithium amide in refluxing tetrahydronaphthalene) [1]. A related patent US2801516 further describes the preparation of 10-(1-n-propyl-3-piperidyl)-4-methyl-phenothiazine via analogous chemistry, confirming that the n-propyl substituent is compatible with high-temperature condensation conditions without N-dealkylation [2]. This stands in contrast to N-methylpiperidine analogs, which exhibit greater susceptibility to thermal N-demethylation during synthesis.

Synthetic feasibility
Supporting evidence
N-propyl group stable under condensation >170°C
May simplify scalable synthesis without N-protection
Patent US2945855A; no quantitative yield comparison
Synthetic chemistry Process development Nucleophilic substitution

Evidence-Backed Application Scenarios for Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- (CAS 63834-17-3)


CNS Dopamine Receptor Pharmacology Studies Requiring High-LogP, Non-Ring-Substituted Phenothiazine Tool Compounds

With a predicted LogP of 5.41 and PSA of 31.78 Ų , this compound is ideally suited for in vitro blood-brain barrier penetration models and CNS receptor occupancy studies where high lipophilicity and absence of aromatic ring substituents are desired. Its unsubstituted phenothiazine core avoids the confounding antimuscarinic activity associated with 2-thiomethyl (thioridazine) or 2-cyano (periciazine) substitution, allowing cleaner pharmacological isolation of dopamine receptor-mediated effects.

Thermophysical Process Optimization and High-Temperature Purification Method Development

The +5.2°C boiling point advantage over the isopropyl analog (468.7°C vs. 463.5°C) provides a wider thermal operating window for fractional distillation or sublimation-based purification. This property is directly relevant to process chemists optimizing high-boiling-point heterocyclic compound purification at scale, where even small boiling-point differences can determine feasibility of cost-effective separation.

Structure-Activity Relationship (SAR) Studies on Linker Topology in Phenothiazine Dopamine Antagonists

The unique methylene-bridged 3-piperidyl topology of this compound [1] makes it a valuable comparator for SAR campaigns investigating how linker length (1-carbon vs. 3-carbon) and piperidine attachment position (3- vs. 4-) modulate D₂ receptor affinity, selectivity, and functional activity. Medicinal chemistry teams developing next-generation antipsychotics with reduced extrapyramidal side effects may use this scaffold to probe conformational determinants of receptor subtype selectivity.

Reference Standard for Alkylpiperidine Phenothiazine Classification and Regulatory Inventory Compliance

As a substance formally classified under SNOMED CT concept 41945007 (alkylpiperidine derivative of phenothiazine) [2] and harmonized under HS code 2934300000, this compound serves as a defined chemical reference for toxicological database curation, customs classification, and pharmacovigilance reporting systems tracking phenothiazine derivative exposure.

Application
Selection Property
Validation Focus
CNS dopamine receptor probe studies
Lipophilicity-driven CNS penetration profile
LogP/PSA and D2 receptor binding assays
High-temperature purification process research
Thermal stability window
Boiling-point difference and distillation efficiency
SAR studies on linker topology in dopaminergic compounds
Methylene-bridged piperidine topology
D2 receptor selectivity and functional assays
Reference standard for alkylpiperidine phenothiazine classification
Defined chemical identity (SNOMED CT 41945007)
Toxicological database curation and HS classification
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